5-Iodopyrazole-3-carbonitrile
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Overview
Description
5-Iodopyrazole-3-carbonitrile: is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two adjacent nitrogen atoms. The presence of an iodine atom and a nitrile group in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodopyrazole-3-carbonitrile typically involves the iodination of pyrazole derivatives. One common method is the reaction of pyrazole with iodine and a suitable oxidizing agent under controlled conditions. The nitrile group can be introduced through a subsequent reaction with a cyanating agent.
Industrial Production Methods: Industrial production of this compound may involve multi-step processes, including the preparation of pyrazole intermediates, iodination, and cyanation. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 5-Iodopyrazole-3-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrazoles
- Oxidized or reduced pyrazole derivatives
- Cyclized heterocyclic compounds
Scientific Research Applications
Chemistry: 5-Iodopyrazole-3-carbonitrile is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals
Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding. Its derivatives have shown potential as inhibitors of specific enzymes involved in disease pathways.
Medicine: The compound and its derivatives are investigated for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial activities. They are also used in the development of diagnostic agents.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Iodopyrazole-3-carbonitrile and its derivatives involves interaction with specific molecular targets, such as enzymes and receptors. The presence of the iodine atom and nitrile group allows for strong binding interactions, leading to inhibition or modulation of target activity. These interactions can affect various biological pathways, contributing to the compound’s therapeutic effects.
Comparison with Similar Compounds
- 5-Bromopyrazole-3-carbonitrile
- 5-Chloropyrazole-3-carbonitrile
- 5-Fluoropyrazole-3-carbonitrile
Comparison: 5-Iodopyrazole-3-carbonitrile is unique due to the presence of the iodine atom, which imparts distinct reactivity and binding properties compared to its halogenated counterparts. The larger atomic radius and higher polarizability of iodine contribute to stronger interactions with molecular targets, making it a valuable compound in medicinal chemistry and organic synthesis.
Properties
Molecular Formula |
C4H2IN3 |
---|---|
Molecular Weight |
218.98 g/mol |
IUPAC Name |
5-iodo-1H-pyrazole-3-carbonitrile |
InChI |
InChI=1S/C4H2IN3/c5-4-1-3(2-6)7-8-4/h1H,(H,7,8) |
InChI Key |
WUJJYKRKJMIGFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(NN=C1C#N)I |
Origin of Product |
United States |
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